molecular formula C25H34F3N5O2 B1664303 ABT-384 CAS No. 868623-40-9

ABT-384

货号: B1664303
CAS 编号: 868623-40-9
分子量: 493.6 g/mol
InChI 键: CLHMYBJIOZXCEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Alzheimer's Disease

ABT-384 has been evaluated in clinical trials for its efficacy in treating mild to moderate Alzheimer's disease. The hypothesis driving this research posits that elevated cortisol levels may exacerbate cognitive impairment in these patients.

  • Clinical Trials : A Phase 2 study aimed to assess the safety and efficacy of this compound compared to donepezil (an established Alzheimer's treatment) and placebo. The study enrolled 267 participants but was ultimately halted due to futility, as neither dosage of this compound demonstrated significant cognitive improvement compared to placebo .

Metabolic Disorders

The therapeutic potential of this compound extends to metabolic syndrome and diabetes, where HSD-1 inhibition may alleviate symptoms associated with hypercortisolism.

  • Pharmacokinetics and Pharmacodynamics : Studies indicate that doses as low as 1 mg daily can achieve full hepatic HSD-1 inhibition, suggesting a favorable pharmacokinetic profile for chronic dosing in metabolic disorders .

Safety and Efficacy

This compound has undergone rigorous testing to evaluate its safety profile. In multiple studies involving healthy volunteers and elderly subjects, it was found to be well-tolerated at doses up to 100 mg daily without defining a maximum-tolerated dose . However, the lack of efficacy observed in Alzheimer's trials raises questions about its potential as a treatment option for cognitive decline associated with elevated cortisol levels.

Potential Future Applications

Given the wide therapeutic index observed with this compound, further research may explore its utility in other conditions related to cortisol dysregulation, such as:

  • Major Depressive Disorder : Elevated cortisol levels are often implicated in depression; thus, HSD-1 inhibitors like this compound could provide a new avenue for treatment.
  • Cushing's Syndrome : As a condition characterized by excessive cortisol production, HSD-1 inhibition could offer symptomatic relief.

Summary Table of Clinical Findings

Application AreaStudy PhaseKey FindingsOutcome
Alzheimer's DiseasePhase 2No significant cognitive improvement vs placeboStudy halted for futility
Metabolic DisordersVariousFull hepatic inhibition at low dosesSafe up to 100 mg daily
Major Depressive DisorderProposedPotential based on cortisol dysregulationFurther research needed
Cushing's SyndromeProposedHSD-1 inhibition could alleviate symptomsFurther research needed

生物活性

ABT-384 is a synthetic organic compound recognized as a potent and selective inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (HSD-1), an enzyme that plays a crucial role in the conversion of cortisone to cortisol. Elevated cortisol levels are associated with various medical conditions, including major depressive disorder and Alzheimer's disease (AD). The compound has undergone clinical trials to evaluate its efficacy in treating cognitive impairments linked to these conditions.

This compound inhibits HSD-1, thereby reducing cortisol production. This action is significant because excessive cortisol levels can contribute to cognitive decline and other neurodegenerative processes. The inhibition of HSD-1 is hypothesized to alleviate symptoms associated with hypercortisolism, particularly in patients with Alzheimer's disease.

Phase II Trial in Alzheimer's Disease

A notable study assessing the efficacy of this compound involved a double-blind, placebo-controlled design with 267 subjects diagnosed with mild-to-moderate Alzheimer's disease. Participants were administered either 10 mg or 50 mg of this compound daily, donepezil (a standard treatment for AD), or a placebo over 12 weeks. The primary endpoint was the change in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) scores.

Results:

  • The trial was terminated early due to futility; this compound did not demonstrate significant improvements in cognitive function as measured by ADAS-Cog scores.
  • In contrast, donepezil showed significant cognitive and functional improvements.
  • Adverse events were reported at similar rates across all treatment groups, indicating that this compound was generally well tolerated despite its lack of efficacy .

Summary of Findings from Research Studies

StudyObjectiveKey Findings
Evaluate efficacy and safety in AD patientsNo significant improvement in ADAS-Cog scores; trial stopped for futility.
Investigate HSD-1 activity in the brainThis compound effectively lowered plasma cortisol levels but did not improve cognitive function in AD patients.
Review pharmacological propertiesConfirmed this compound as a selective HSD-1 inhibitor with potential applications in treating conditions related to elevated cortisol.

Cognitive Function and Cortisol Levels

Research indicates that chronic exposure to elevated glucocorticoids like cortisol can lead to cognitive decline. In animal models, selective HSD-1 inhibitors have shown promise in improving cognitive function by normalizing cortisol levels. However, the translation of these findings to human subjects has been less successful, as evidenced by the disappointing results from clinical trials involving this compound .

Implications for Future Research

The mixed results from clinical trials suggest that while targeting HSD-1 may be a valid therapeutic approach for managing cognitive decline associated with elevated cortisol, further research is needed to identify suitable patient populations and optimize dosing strategies. Future studies should also explore the potential role of genetic factors influencing individual responses to HSD-1 inhibition.

属性

CAS 编号

868623-40-9

分子式

C25H34F3N5O2

分子量

493.6 g/mol

IUPAC 名称

4-[[2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide

InChI

InChI=1S/C25H34F3N5O2/c1-23(2,33-7-5-32(6-8-33)19-4-3-18(14-30-19)25(26,27)28)22(35)31-20-16-9-15-10-17(20)13-24(11-15,12-16)21(29)34/h3-4,14-17,20H,5-13H2,1-2H3,(H2,29,34)(H,31,35)

InChI 键

CLHMYBJIOZXCEX-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F

规范 SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F

外观

Solid powder

Key on ui other cas no.

868623-40-9

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ABT-384
N-(5-(aminocarbonyl)tricyclo(3.3.1.13,7)dec-2-yl)-alpha,alpha-dimethyl-4-(5-(trifluoromethyl)-2-pyridinyl)-1-piperazineacetamide

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ABT-384
Reactant of Route 2
Reactant of Route 2
ABT-384
Reactant of Route 3
Reactant of Route 3
ABT-384
Reactant of Route 4
ABT-384
Reactant of Route 5
Reactant of Route 5
ABT-384
Reactant of Route 6
Reactant of Route 6
ABT-384

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。